7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a purine core, which is a common scaffold in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride, 3-methylxanthine, and 4-propanoylpiperazine.
Step 1: The 3-chlorobenzyl chloride is reacted with 3-methylxanthine in the presence of a base (e.g., potassium carbonate) to form the intermediate 7-[(3-chlorophenyl)methyl]-3-methylxanthine.
Step 2: The intermediate is then reacted with 4-propanoylpiperazine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Used in studies involving enzyme inhibition and receptor binding due to its purine core.
Industry
Chemical Industry: Utilized in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, preventing the natural substrate from accessing the site.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and propanoylpiperazine groups differentiates it from other purine derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O3/c1-3-15(28)25-7-9-26(10-8-25)19-22-17-16(18(29)23-20(30)24(17)2)27(19)12-13-5-4-6-14(21)11-13/h4-6,11H,3,7-10,12H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZDWIBJIBSFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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